![molecular formula C15H18N2O2 B6424945 N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide CAS No. 2034612-24-1](/img/structure/B6424945.png)
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide
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Overview
Description
“N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide . This compound was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . The carbothioamide was then oxidized with potassium ferricyanide in an alkaline medium to yield a compound with a similar structure .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For example, the 1H NMR spectrum of a synthesized compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring . In another study, the crystal structure of a similar compound was determined using X-ray diffraction .Chemical Reactions Analysis
The synthesized compounds were subjected to various chemical reactions. For instance, the product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a synthesized compound was obtained as off-white crystals with a melting point of 202–203°C . The 1H NMR spectrum of the compound showed specific signals for protons of the furan and pyridine rings .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as the one , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of nitrofurantoin analogues . However, these synthesized analogues were found to be biologically inert against certain bacteria .
Thiol-Thione Tautomerism Studies
The compound has been used in studies of thiol-thione tautomerism . This involves the equilibrium between a thiol and its corresponding thione. Such studies are important in understanding the electronic structures of heterocyclic thione derivatives .
Cytotoxic Effects
Some chalcones, which are aromatic ketones with two phenyl rings, that are tested give different cytotoxic effects toward lung carcinoma . This suggests potential applications in cancer research and treatment.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
For instance, if Cytochrome P450 2A6 is indeed the target, F6561-1155 might influence the enzyme’s activity, affecting the metabolism of certain substances within the body .
Biochemical Pathways
If we consider the potential interaction with cytochrome p450 2a6, it’s plausible that the compound could impact drug metabolism pathways, potentially altering the efficacy or toxicity of other substances .
Pharmacokinetics
Similar compounds have been found to be primarily excreted in the urine . The serum protein binding was reported to be 20%, independently of the concentrations in serum .
Result of Action
Based on its potential interaction with cytochrome p450 2a6, it could influence the metabolism of various substances within the body, potentially leading to changes in their efficacy or toxicity .
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)14(18)17-9-11-7-12(10-16-8-11)13-5-4-6-19-13/h4-8,10H,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPHHKJRGQZUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)pyridin-3-yl)methyl)pivalamide |
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